
(E)-N-(2-cyclopentylpyrazol-3-yl)-2-phenylethenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N-(2-cyclopentylpyrazol-3-yl)-2-phenylethenesulfonamide, also known as CP-544326, is a small molecule inhibitor that has been developed to target the cannabinoid receptor CB1. The CB1 receptor is a G protein-coupled receptor that is found in the central nervous system and is involved in a variety of physiological processes, including pain sensation, appetite regulation, and mood modulation. CP-544326 has been studied extensively for its potential therapeutic applications in the treatment of obesity, diabetes, and other metabolic disorders.
Applications De Recherche Scientifique
COX-2 Inhibition and Anti-inflammatory Applications
One significant area of application is in the synthesis and evaluation of sulfonamide derivatives as COX-2 inhibitors. For example, a study on the synthesis and biological evaluation of the 1,5-diarylpyrazole class of COX-2 inhibitors identified compounds like celecoxib, which is in clinical trials for treating rheumatoid arthritis and osteoarthritis (Penning et al., 1997). These compounds have been highlighted for their potential in blocking COX-2 both in vitro and in vivo, showcasing their role in anti-inflammatory and pain management therapies.
Anticancer Activity
Another significant application is in anticancer research, where various sulfonamide derivatives have been synthesized and evaluated for their cytotoxic/anticancer and carbonic anhydrase (CA) inhibitory effects. Some compounds have shown promising results as lead anticancer compounds due to their high potency-selectivity expression values (Gul et al., 2018). This research underscores the potential of sulfonamide derivatives in developing new anticancer drug candidates by targeting specific CA isoenzymes.
Enzyme Inhibition for Therapeutic Applications
The derivatives of "(E)-N-(2-cyclopentylpyrazol-3-yl)-2-phenylethenesulfonamide" have also been studied for their enzyme inhibitory properties, particularly against carbonic anhydrase (CA) isoenzymes, which play crucial roles in various physiological processes. Selective inhibition of these enzymes has implications for treating conditions like glaucoma, epilepsy, and certain types of cancer. Studies have identified compounds with significant inhibitory effects on CA isoenzymes, offering a pathway to novel therapeutic agents (Gul et al., 2017).
Propriétés
IUPAC Name |
(E)-N-(2-cyclopentylpyrazol-3-yl)-2-phenylethenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c20-22(21,13-11-14-6-2-1-3-7-14)18-16-10-12-17-19(16)15-8-4-5-9-15/h1-3,6-7,10-13,15,18H,4-5,8-9H2/b13-11+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUBWGUANUBRQHQ-ACCUITESSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N2C(=CC=N2)NS(=O)(=O)C=CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCC(C1)N2C(=CC=N2)NS(=O)(=O)/C=C/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(3-(methylthio)phenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2867283.png)
![4-benzyl-N-[4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl]benzamide](/img/structure/B2867284.png)
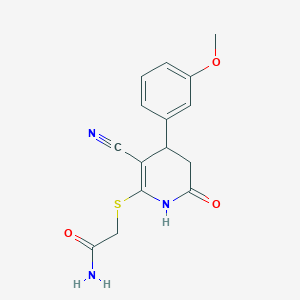
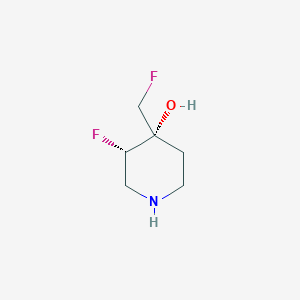
![1-methyl-N~6~-(4-methylphenyl)-N~4~-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2867288.png)
![2-(2,4-dichlorophenoxy)-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)acetamide hydrochloride](/img/structure/B2867289.png)
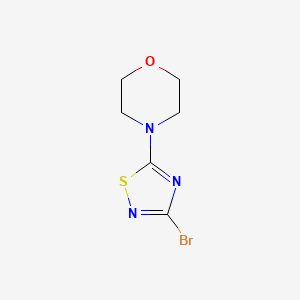
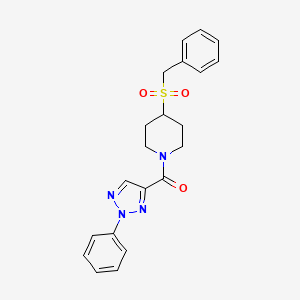

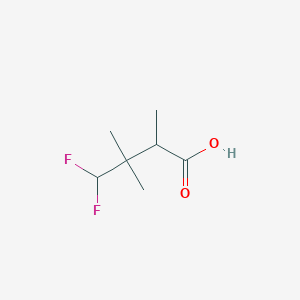

![2-(4-chlorophenyl)-3-[1-(furan-2-yl)-2-nitroethyl]-1H-indole](/img/structure/B2867302.png)
![Ethyl 4-[1-(6-cyclopropylpyridazin-3-yl)piperidine-4-carbonyl]piperazine-1-carboxylate](/img/structure/B2867303.png)
![(Z)-methyl 2-(2-((4-cyanobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2867304.png)